Dimethyl 4,4'-dithiobis(3-nitrobenzoate)
CAS No.: 35350-37-9
Cat. No.: VC7969612
Molecular Formula: C16H12N2O8S2
Molecular Weight: 424.4 g/mol
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Specification
CAS No. | 35350-37-9 |
---|---|
Molecular Formula | C16H12N2O8S2 |
Molecular Weight | 424.4 g/mol |
IUPAC Name | methyl 4-[(4-methoxycarbonyl-2-nitrophenyl)disulfanyl]-3-nitrobenzoate |
Standard InChI | InChI=1S/C16H12N2O8S2/c1-25-15(19)9-3-5-13(11(7-9)17(21)22)27-28-14-6-4-10(16(20)26-2)8-12(14)18(23)24/h3-8H,1-2H3 |
Standard InChI Key | UYYXQLZKGJWXIQ-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC(=C(C=C1)SSC2=C(C=C(C=C2)C(=O)OC)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES | COC(=O)C1=CC(=C(C=C1)SSC2=C(C=C(C=C2)C(=O)OC)[N+](=O)[O-])[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characterization
Systematic Nomenclature and Synonyms
The IUPAC name for this compound is methyl 4-[(4-methoxycarbonyl-2-nitrophenyl)disulfanyl]-3-nitrobenzoate, reflecting its bis-esterified nitrobenzoic acid backbone interconnected via a disulfide (-S-S-) group . Common synonyms include NSC 158411 (National Service Center identifier), DTXSID90188841 (EPA DSSTox ID), and CHEMBL333485 (ChEMBL database ID) . The compound’s registry across multiple chemical databases underscores its recognition in regulatory and research contexts, though its commercial prevalence remains limited.
Molecular Structure and Stereochemistry
The molecule comprises two 3-nitrobenzoate moieties esterified with methyl groups at the carboxyl positions and linked by a disulfide bridge at the para positions of the benzene rings (Fig. 1) . The planar aromatic rings are substituted with nitro (-NO) groups at the 3-position, creating strong electron-withdrawing effects that influence reactivity. The disulfide bond introduces conformational flexibility, with rotational freedom around the S-S axis (rotatable bond count = 7) . Computational models predict a non-planar geometry due to steric hindrance between the nitro and ester groups.
Table 1: Key Computed Physicochemical Properties
Property | Value |
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Molecular Weight | 424.4 g/mol |
XLogP3 (Partition Coefficient) | 3.4 |
Hydrogen Bond Acceptors | 10 |
Rotatable Bonds | 7 |
Topological Polar Surface Area | 165 Ų |
Synthesis and Industrial Production
Synthetic Pathways
While no direct synthesis protocol for dimethyl 4,4'-dithiobis(3-nitrobenzoate) is disclosed in the reviewed literature, analogous routes for nitroaromatic disulfides suggest plausible methods. A patent (CN104447348A) describes the nitric acid-mediated oxidation of 2,4-dimethylnitrobenzene to 3-methyl-4-nitrobenzoic acid . Adapting this approach, the target compound could theoretically be synthesized via:
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Nitration: Introduction of nitro groups to dimethyl 4,4'-dithiobisbenzoate.
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Oxidative Coupling: Disulfide bond formation between thiophenol precursors, followed by esterification .
The use of nitric acid as an oxidant offers advantages in cost and scalability compared to traditional agents like potassium permanganate, though reaction yields for such multi-step syntheses rarely exceed 50% .
Process Optimization Challenges
Key challenges include controlling nitro group regioselectivity and minimizing over-oxidation of the disulfide bond. The patent highlights the importance of reaction parameters:
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Temperature: 100–135°C to balance reaction rate and side-product formation .
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Pressure: 0.8–1.2 MPa to maintain nitric acid in liquid phase .
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Molar Ratios: A 1:5.5–8.0 ratio of precursor to nitric acid ensures stoichiometric excess for complete oxidation .
Physicochemical Properties and Reactivity
Solubility and Stability
The compound’s low calculated water solubility (XLogP3 = 3.4) suggests preferential solubility in organic solvents like dimethyl sulfoxide (DMSO) or dichloromethane . The disulfide bond is susceptible to reductive cleavage, yielding thiol intermediates, while the nitro groups may undergo reduction to amines under catalytic hydrogenation.
Spectroscopic Profiles
Spectral data from SpectraBase confirm characteristic absorption bands:
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IR: Strong stretches at 1,530 cm (asymmetric NO) and 1,350 cm (symmetric NO) .
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NMR: Aromatic protons resonate at δ 8.2–8.5 ppm (meta to nitro groups), with methyl ester signals at δ 3.9 ppm .
Analytical Methods and Characterization
Chromatographic Techniques
Reverse-phase HPLC with UV detection (λ = 254 nm) is recommended for purity analysis, leveraging the nitro group’s strong absorbance.
Mass Spectrometry
High-resolution mass spectra (HRMS) exhibit a molecular ion peak at m/z 424.0035 ([M+H]), consistent with the molecular formula .
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